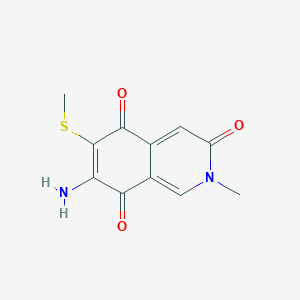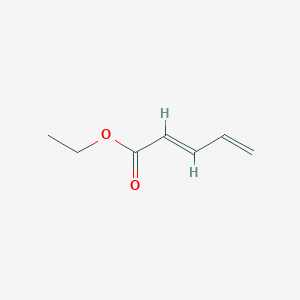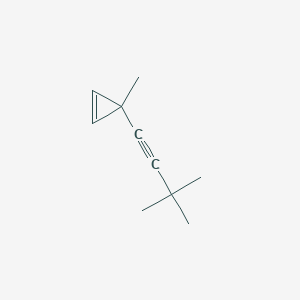
3-(3,3-Dimethylbut-1-ynyl)-3-methylcyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbut-1-ynyl)-3-methylcyclopropene, commonly known as DMC, is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. DMC is a small molecule that can be synthesized using various methods, and its mechanism of action involves the inhibition of ethylene receptors in plants.
Scientific Research Applications
DMC has several potential applications in scientific research, including the study of ethylene signaling pathways in plants. Ethylene is a plant hormone that regulates various physiological processes such as fruit ripening, leaf senescence, and stress responses. DMC can be used to inhibit ethylene receptors in plants, which can help researchers understand the role of ethylene in these processes. DMC can also be used as a tool to study the effects of ethylene on plant growth and development.
Mechanism Of Action
The mechanism of action of DMC involves the inhibition of ethylene receptors in plants. Ethylene receptors are membrane-bound proteins that bind to ethylene and initiate a signaling cascade that leads to changes in gene expression and physiological responses. DMC binds to the ethylene receptors and prevents ethylene from binding, thereby inhibiting the signaling cascade. This results in the suppression of ethylene-induced responses in plants.
Biochemical And Physiological Effects
The biochemical and physiological effects of DMC depend on the concentration and duration of exposure. At low concentrations, DMC can inhibit ethylene-induced responses in plants, such as fruit ripening and leaf senescence. At higher concentrations, DMC can cause growth inhibition and leaf chlorosis. In addition, DMC can affect the expression of genes involved in ethylene signaling pathways and stress responses in plants.
Advantages And Limitations For Lab Experiments
One of the advantages of using DMC in lab experiments is its specificity for ethylene receptors in plants. DMC does not affect other signaling pathways or receptors, which allows researchers to study the effects of ethylene in isolation. Another advantage is the ease of application, as DMC can be applied topically or through irrigation systems. However, one limitation is the potential for off-target effects at high concentrations, which can lead to unintended consequences. In addition, DMC can be expensive and may not be readily available in some regions.
Future Directions
There are several future directions for research on DMC, including the development of more efficient synthesis methods and the optimization of reaction conditions. In addition, researchers can explore the potential applications of DMC in crop production, such as the regulation of fruit ripening and the improvement of stress tolerance. Further studies can also investigate the effects of DMC on plant-microbe interactions and the potential for DMC to affect non-target organisms in the environment.
Conclusion:
In conclusion, DMC is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. DMC can be synthesized using various methods, and its mechanism of action involves the inhibition of ethylene receptors in plants. DMC has several potential applications in scientific research, including the study of ethylene signaling pathways in plants. While DMC has advantages for lab experiments, there are also limitations and potential risks at high concentrations. Future research can explore the potential applications of DMC in crop production and the effects of DMC on plant-microbe interactions.
Synthesis Methods
DMC can be synthesized using various methods, including the reaction of 3-methylcyclopropene with 3,3-dimethyl-1-butyne in the presence of a catalyst such as palladium. Another method involves reacting 3-methylcyclopropene with 3,3-dimethyl-1-butene in the presence of a strong base such as potassium tert-butoxide. The yield of DMC can be improved by optimizing the reaction conditions such as temperature, pressure, and reactant ratio.
properties
CAS RN |
125510-63-6 |
|---|---|
Product Name |
3-(3,3-Dimethylbut-1-ynyl)-3-methylcyclopropene |
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
3-(3,3-dimethylbut-1-ynyl)-3-methylcyclopropene |
InChI |
InChI=1S/C10H14/c1-9(2,3)5-6-10(4)7-8-10/h7-8H,1-4H3 |
InChI Key |
SMHXQFOMTABFQB-UHFFFAOYSA-N |
SMILES |
CC1(C=C1)C#CC(C)(C)C |
Canonical SMILES |
CC1(C=C1)C#CC(C)(C)C |
synonyms |
Cyclopropene, 3-(3,3-dimethyl-1-butynyl)-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
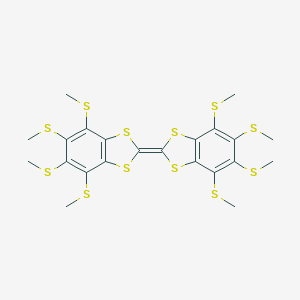
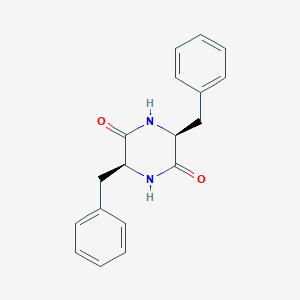
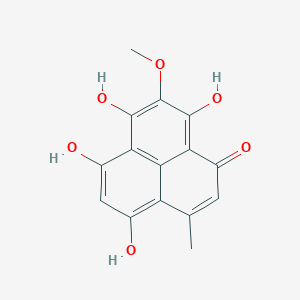
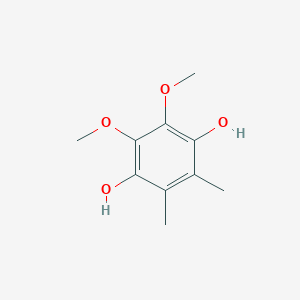
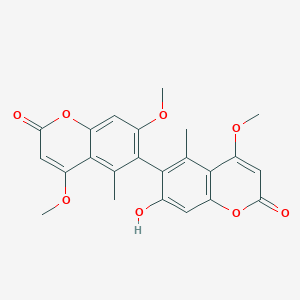
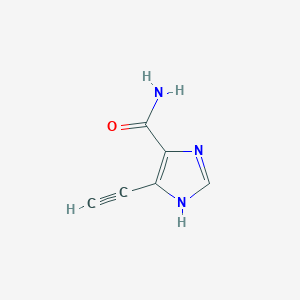
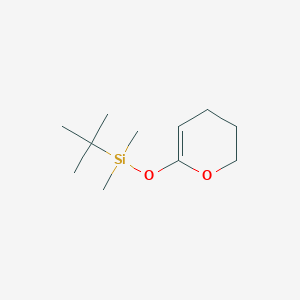
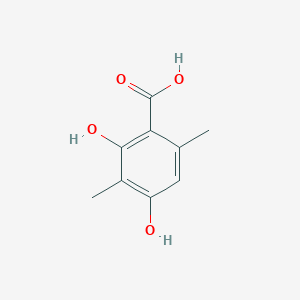
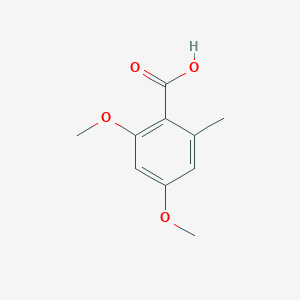
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B153780.png)
![N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B153784.png)
